

# What are the chemical and physical properties of Benzo[ghi]fluoranthene?

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## Compound of Interest

Compound Name: Benzo[ghi]fluoranthene

Cat. No.: B049607

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## Benzo[ghi]fluoranthene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Benzo[ghi]fluoranthene** is a polycyclic aromatic hydrocarbon (PAH) consisting of five fused benzene rings. It is a non-alternant PAH, meaning it contains rings with an odd number of carbon atoms, which influences its electronic and spectroscopic properties.<sup>[1]</sup> As a product of incomplete combustion of organic materials, **Benzo[ghi]fluoranthene** is an environmental contaminant found in air, water, and soil.<sup>[1][2]</sup> Its toxicological profile, including its classification as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC) ("not classifiable as to its carcinogenicity to humans"), necessitates a thorough understanding of its chemical and physical properties for risk assessment and management.<sup>[2]</sup> This guide provides an in-depth overview of the chemical and physical characteristics of **Benzo[ghi]fluoranthene**, detailed experimental protocols for their determination, and an examination of its metabolic pathway.

### Chemical and Physical Properties

The chemical and physical properties of **Benzo[ghi]fluoranthene** are summarized in the tables below. These properties are crucial for predicting its environmental fate, transport, and

biological activity.

**Table 1: General and Physical Properties of Benzo[ghi]fluoranthene**

Property	Value	Reference
Molecular Formula	C <sub>18</sub> H <sub>10</sub>	[1][2][3]
Molecular Weight	226.27 g/mol	[2][3]
CAS Number	203-12-3	[3]
Appearance	Yellow, odorless solid with greenish-yellow fluorescence; Solutions exhibit blue fluorescence.	[2]
Melting Point	149 °C	[2][3]
Boiling Point	406 °C	[3][4]
Density	1.36 g/cm <sup>3</sup>	[2]
Vapor Pressure	<0.075 mm Hg at 20 °C; 1.9 x 10 <sup>-7</sup> mm Hg at 25 °C (estimated)	[2]
Water Solubility	Insoluble	[2]
LogP (Octanol-Water Partition Coefficient)	7.23	[2]
Henry's Law Constant	1.3 x 10 <sup>-6</sup> atm·m <sup>3</sup> /mol (estimated)	[2]

**Table 2: Spectroscopic Properties of Benzo[ghi]fluoranthene**

Spectroscopic Data	Values	Reference
UV-Vis Absorption Maxima (in cyclohexane)	215, 231, 244, 249, 259, 278, 289, 322, 329, 347 nm	[2]
Fluorescence Excitation Peak	349 nm	[5][6]
Fluorescence Emission Peak	450 nm	[5]
<sup>13</sup> C NMR Spectra	Data available in spectral databases.	[2]
Mass Spectrometry (GC-MS)	m/z Top Peak: 226	[2]

## Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of the physicochemical properties of **Benzo[ghi]fluoranthene**. The following are representative experimental protocols for key properties.

### Determination of Melting Point

The melting point of **Benzo[ghi]fluoranthene** can be determined using the capillary melting point method with a Thiele tube or a digital melting point apparatus (e.g., Mel-Temp).

- Principle: A small, finely powdered sample of the compound is heated slowly in a sealed capillary tube. The temperature range over which the substance melts is observed and recorded as the melting point.
- Apparatus: Capillary tubes, thermometer or digital temperature probe, heating bath (Thiele tube with high-boiling mineral oil) or a digital melting point apparatus.
- Procedure:
  - A small amount of dry, purified **Benzo[ghi]fluoranthene** is finely powdered.
  - The powdered sample is packed into a capillary tube to a height of 2-3 mm.

- The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer and immersed in the Thiele tube's oil bath.
- The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.
- The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

## Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value for a hydrophobic compound like **Benzo[ghi]fluoranthene** is typically determined using the High-Performance Liquid Chromatography (HPLC) method as outlined in OECD Guideline 117.

- Principle: The retention time of the substance on a reversed-phase HPLC column is measured. A calibration curve is generated using reference substances with known LogP values. The LogP of the test substance is then determined by its retention time relative to the standards.
- Apparatus: HPLC system with a UV detector, a reversed-phase column (e.g., C18), and a suitable mobile phase (e.g., methanol/water or acetonitrile/water).
- Procedure:
  - A series of standard solutions of compounds with known LogP values are prepared and injected into the HPLC system to determine their retention times.
  - A calibration curve is constructed by plotting the logarithm of the retention factor (k) against the known LogP values.
  - A solution of **Benzo[ghi]fluoranthene** of known concentration is prepared in the mobile phase.
  - The **Benzo[ghi]fluoranthene** solution is injected into the HPLC, and its retention time is recorded.

- The retention factor for **Benzo[ghi]fluoranthene** is calculated, and its LogP value is determined from the calibration curve.

## Spectroscopic Analysis

- Principle: The amount of light absorbed by a sample is measured at different wavelengths. The absorption spectrum is characteristic of the molecule's electronic structure.
- Sample Preparation: A dilute solution of **Benzo[ghi]fluoranthene** is prepared in a UV-transparent solvent, such as cyclohexane. The concentration should be chosen to yield an absorbance within the linear range of the spectrophotometer (typically 0.1 - 1 AU).
- Instrumentation: A dual-beam UV-Visible spectrophotometer.
- Procedure:
  - The spectrophotometer is calibrated using a blank solution (pure solvent).
  - The sample cuvette containing the **Benzo[ghi]fluoranthene** solution is placed in the sample beam path.
  - The absorbance is scanned over the desired wavelength range (e.g., 200-400 nm).
  - The wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ) are recorded.
- Principle: The sample is excited with a specific wavelength of light, and the emitted light (fluorescence) at a longer wavelength is measured.
- Sample Preparation: A very dilute solution of **Benzo[ghi]fluoranthene** is prepared in a suitable solvent (e.g., cyclohexane) to avoid inner-filter effects.
- Instrumentation: A spectrofluorometer.
- Procedure:
  - An excitation wavelength is selected (e.g., 349 nm).
  - The emission spectrum is scanned to find the wavelength of maximum emission.

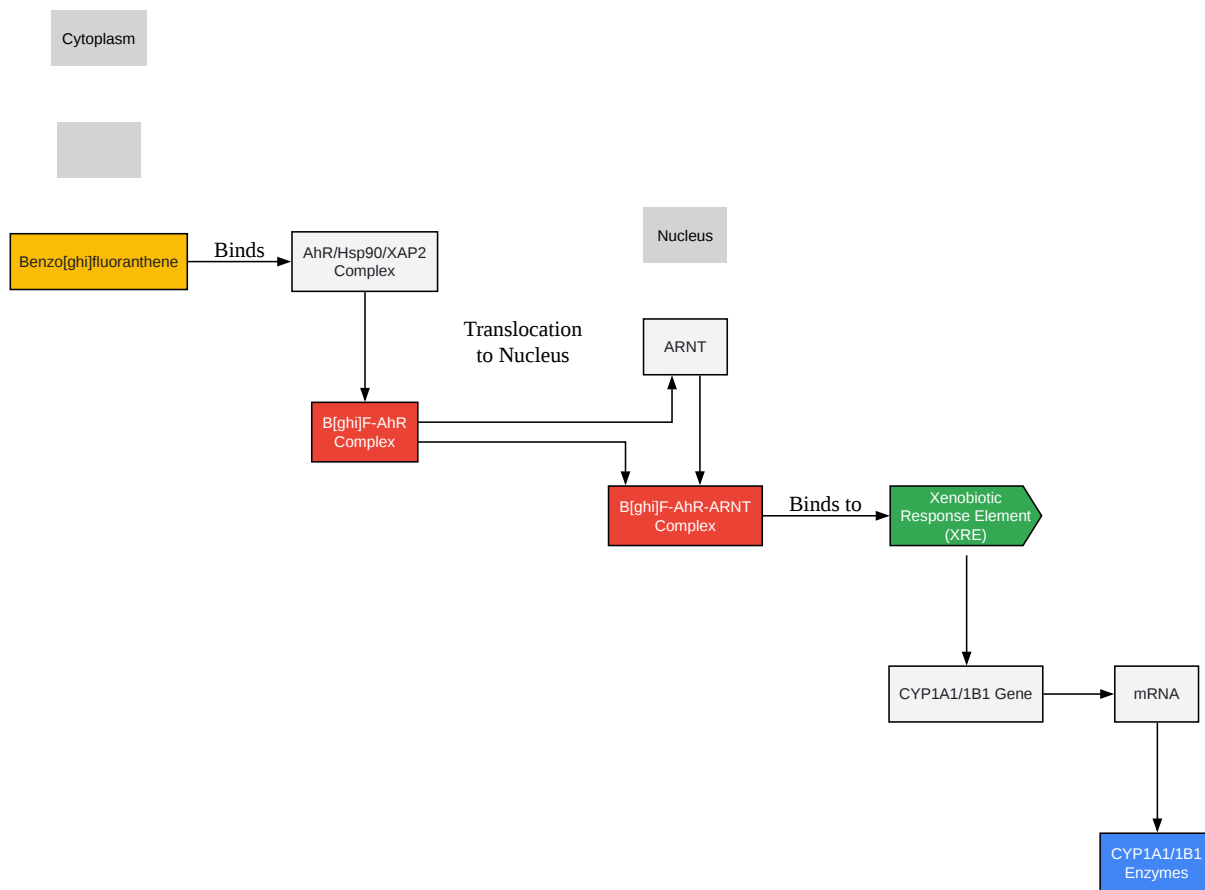
- Alternatively, an emission wavelength is fixed, and the excitation spectrum is scanned to determine the optimal excitation wavelength.

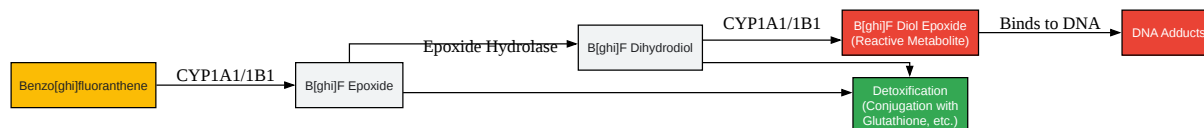
## Metabolic Pathway

The metabolism of polycyclic aromatic hydrocarbons like **Benzo[ghi]fluoranthene** is a critical area of study due to its implications for toxicity and carcinogenicity. The primary pathway involves the aryl hydrocarbon receptor (AhR) and cytochrome P450 enzymes.

## Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The metabolic activation of many PAHs is initiated by their binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. This leads to the induction of a battery of genes, including those encoding for cytochrome P450 enzymes.





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